molecular formula C18H22N2 B8589993 alpha-(2-(Diethylamino)ethyl)-1-naphthaleneacetonitrile CAS No. 2572-73-8

alpha-(2-(Diethylamino)ethyl)-1-naphthaleneacetonitrile

Cat. No. B8589993
Key on ui cas rn: 2572-73-8
M. Wt: 266.4 g/mol
InChI Key: OTKDXFJFXVASII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820717

Procedure details

7 g of sodium amide are added in small quantities to 27.11 g of 1-naphthylacetonitrile in 210 ml of anhydrous benzene. The mixture is heated for 2 hours to reflux and 22 g of 2-chlorodiethylaminoethane are added, the heating being continued to reflux for another two and a half hours. Then, the mixture is cooled and 200 ml of water are added. After decanting, the organic phase is extracted by HCl at 10%. The aqueous phase is washed in ether, neutralized with NaOH at 10%, then extracted with ether. After evaporation of the solvents, a red oil is obtained, which is distilled in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
27.11 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1([CH2:13][C:14]#[N:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.Cl[CH2:17][CH2:18][N:19]([CH2:22][CH3:23])[CH2:20][CH3:21].O>C1C=CC=CC=1>[CH2:18]([N:19]([CH2:22][CH2:23][CH:13]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)[C:14]#[N:15])[CH2:20][CH3:21])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
27.11 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC#N
Name
Quantity
210 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
ClCCN(CC)CC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another two and a half hours
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled
CUSTOM
Type
CUSTOM
Details
After decanting
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted by HCl at 10%
WASH
Type
WASH
Details
The aqueous phase is washed in ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
a red oil is obtained
DISTILLATION
Type
DISTILLATION
Details
which is distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)N(CC)CCC(C#N)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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